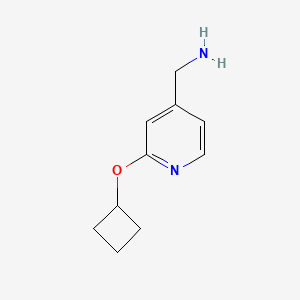

(2-Cyclobutoxypyridin-4-yl)methanamine

Description

Properties

IUPAC Name |

(2-cyclobutyloxypyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9/h4-6,9H,1-3,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICSSZZGTICHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Cyclobutoxypyridin-4-yl)methanamine, a synthetic organic compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, cellular effects, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutyl group attached to a pyridine ring, which influences its biological interactions. Its chemical structure can be depicted as follows:

where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively.

Target Interactions

This compound primarily interacts with various biomolecules including enzymes and receptors. The compound's mechanism involves:

- Alkylation: It may alkylate nucleophilic sites on DNA and proteins, leading to modifications that disrupt normal cellular functions.

- Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways critical for cell survival and proliferation.

The compound exhibits notable biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water. |

| Stability | Stable under physiological conditions but may degrade in extreme pH environments. |

| Interaction with Proteins | Binds to various proteins, modulating their activity and influencing cellular signaling pathways. |

Cellular Effects

Research indicates that this compound influences multiple cellular processes:

- Cell Proliferation: The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis.

- Gene Expression: It alters gene expression profiles, impacting pathways related to cell cycle regulation and stress responses.

Case Studies

Several case studies have highlighted the biological effects of this compound:

-

Cancer Cell Lines: In a study involving human cancer cell lines (e.g., A549), treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action A549 10 Induction of apoptosis HeLa 15 Inhibition of proliferation - Neuroprotective Studies: Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress-induced damage in neuronal cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption: Rapidly absorbed upon administration.

- Distribution: Exhibits a wide distribution across tissues; however, specific targeting mechanisms are still under investigation.

- Metabolism: Metabolized primarily by cytochrome P450 enzymes, leading to the formation of active metabolites.

Scientific Research Applications

Medicinal Chemistry

(2-Cyclobutoxypyridin-4-yl)methanamine has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. It appears to induce apoptosis through mechanisms involving DNA damage and cellular stress responses.

- Neuropharmacology : Research indicates that the compound may possess neuroprotective properties, potentially influencing neurotransmitter systems. Its effects on neuronal signaling pathways are under investigation.

Synthetic Chemistry

The compound serves as a valuable building block in synthetic organic chemistry:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired biological activities .

Biochemical Research

In biochemical studies, this compound has shown potential in various applications:

- Enzyme Interaction Studies : The compound can interact with specific enzymes, affecting their catalytic activity. This interaction is crucial for understanding metabolic pathways and enzyme regulation.

- Cellular Mechanisms : It influences cellular processes by modifying proteins and nucleic acids through covalent bonding with nucleophilic sites, leading to significant alterations in cell function.

Cytotoxicity in Tumor Cell Lines

A study evaluated the cytotoxic effects of this compound on various tumor cell lines. The findings demonstrated:

- Dose-Dependent Effects : At micromolar concentrations, the compound induced significant apoptosis in cancer cells, highlighting its potential as an anticancer agent.

- Mechanistic Insights : The study revealed that the compound's alkylating nature disrupts critical biological processes, including DNA replication and transcription.

Comparison with Similar Compounds

Ring System Variations

- Pyridine vs. Pyrimidine : The target compound’s pyridine core (6-membered, one nitrogen) contrasts with the pyrimidine analog (6-membered, two nitrogens) in [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine . Pyrimidines are often utilized in nucleoside analogs, suggesting distinct target selectivity (e.g., DNA/RNA enzymes) compared to pyridine-based compounds.

Substituent Effects

- Cyclobutoxy vs. Cyclopropylmethoxy: The cyclobutyl group in the target compound introduces moderate ring strain (less than cyclopropane), which may favor specific protein-binding conformations.

Preparation Methods

Starting Materials and Key Intermediates

- Pyridin-2-yl-methylamine derivatives : The core scaffold is prepared or procured with the 2-position substituted by the cyclobutoxy group.

- Cyanohydrins or aldehydes : These serve as electrophilic partners for reductive amination at the 4-position.

- Tertiary amine bases : 1,4-Diazabicyclo[2.2.2]octane (DABCO) is commonly used to render the reaction medium basic.

- Reducing agents : Sodium cyanoborohydride (NaBH3CN) is preferred for its selectivity and mildness.

Reductive Amination Procedure

The core preparation method involves a reductive amination between a cyanohydrin intermediate and a pyridin-2-yl-methylamine derivative, conducted under mild conditions:

- The reaction is carried out at room temperature in an alcoholic solvent, typically methanol.

- The reaction medium is made basic by adding a tertiary amine such as DABCO to facilitate the formation of the imine intermediate.

- Sodium cyanoborohydride is added to reduce the imine to the corresponding amine.

- The reaction mixture may be treated with metal salts such as iron sulfate heptahydrate (FeSO4·7H2O) to suppress side reactions involving cyanide ions.

- Upon completion, the reaction mixture is diluted with dichloromethane and water, followed by phase separation and washing to purify the product.

- The crude product is decolorized using silica and activated charcoal before evaporation to dryness.

This method provides high selectivity and yield for the formation of the pyridinyl-methylamine derivative bearing the cyclobutoxy substituent.

Detailed Reaction Conditions and Parameters

| Parameter | Condition/Value | Notes |

|---|---|---|

| Solvent | Methanol (alcoholic medium) | Facilitates solubility and reaction kinetics |

| Temperature | Room temperature (~20-25°C) | Mild conditions prevent decomposition |

| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary amine base to maintain basicity |

| Reducing agent | Sodium cyanoborohydride (NaBH3CN) | Selective reductive amination agent |

| Metal salt additive | Iron sulfate heptahydrate (FeSO4·7H2O) | Suppresses cyanide side reactions |

| Work-up solvents | Dichloromethane and water | For phase separation and purification |

| Purification aids | Silica gel and activated charcoal | Decolorization and removal of impurities |

Research Findings and Advantages

- The reductive amination approach using cyanohydrins and pyridin-2-yl-methylamine derivatives is superior to previous methods involving multi-step transformations from ketones to epoxides and then to fluorohydroxymethyl intermediates.

- The use of sodium cyanoborohydride allows selective reduction of imines without affecting other functional groups.

- Adding iron sulfate effectively eliminates side reactions caused by free cyanide ions, improving yield and safety.

- The reaction proceeds efficiently at room temperature, reducing energy consumption and simplifying process control.

- The method is scalable and applicable to the synthesis of various substituted pyridinyl-methylamines, including those with cyclobutoxy groups.

Summary Table of Preparation Route

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Formation of cyanohydrin intermediate | Starting ketone or aldehyde + cyanide source | Cyanohydrin intermediate |

| 2 | Reductive amination | Cyanohydrin + pyridin-2-yl-methylamine + NaBH3CN + DABCO | (2-Cyclobutoxypyridin-4-yl)methanamine |

| 3 | Work-up | Dilution with dichloromethane/water, washing, drying | Purified amine product |

| 4 | Purification | Silica gel and activated charcoal treatment | Decolorized, high-purity final compound |

Q & A

Q. What are the recommended synthetic routes for (2-Cyclobutoxypyridin-4-yl)methanamine, and what challenges are associated with introducing the cyclobutoxy group?

- Methodological Answer : A common approach involves nucleophilic substitution on 2-chloropyridin-4-yl precursors, where cyclobutanol is introduced under basic conditions (e.g., NaH in DMF). Challenges include steric hindrance from the cyclobutyl group, which may require elevated temperatures (80–100°C) and extended reaction times. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients to separate unreacted starting materials . Alternative routes may use palladium-catalyzed coupling, though this is less explored for cyclobutoxy groups.

Q. How can researchers determine the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR should show distinct signals for the pyridine ring protons (δ 6.5–8.5 ppm), cyclobutyl methine protons (δ 4.5–5.0 ppm), and the methanamine NH group (δ 1.5–2.5 ppm, broad). C NMR confirms the cyclobutyl carbons (δ 25–35 ppm) and pyridine carbons (δ 120–150 ppm).

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated for CHNO: 195.1134).

- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency against a reference standard ensures purity .

Q. What solvents are optimal for handling this compound in experimental settings?

- Methodological Answer : The compound is moderately polar due to the pyridine and amine groups. Solubility screening suggests DMSO (20–30 mg/mL) and methanol (10–15 mg/mL) as primary solvents. For reactions, dichloromethane or THF are preferred for their inertness. Aqueous solubility is limited (≤1 mg/mL), requiring buffered solutions at pH < 6 (e.g., acetate buffer) to protonate the amine .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, enzyme isoform specificity). To address this:

- Dose-Response Analysis : Perform IC assays across multiple concentrations (1 nM–100 µM) with triplicates.

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity.

- Structural Confirmation : Re-synthesize disputed derivatives and validate via X-ray crystallography (e.g., using SHELXL for refinement ). Cross-reference with databases like PubChem to ensure batch consistency .

Q. What computational strategies predict the binding affinity of this compound to enzymatic targets like LOXL2?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the LOXL2 crystal structure (PDB: 4ZHL). Focus on the amine group’s interaction with catalytic lysine residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD and hydrogen bond occupancy.

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG. Validate experimentally via SPR (surface plasmon resonance) with recombinant LOXL2 .

Q. How can the stereochemical stability of the cyclobutoxy group be evaluated under physiological conditions?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IB column with n-hexane/isopropanol (90:10) to monitor racemization.

- Kinetic Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.

- Theoretical Modeling : Calculate ring strain and transition states using Gaussian at the B3LYP/6-31G* level. Compare with experimental half-life data .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in cell-based assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC.

- ANOVA with Tukey’s Test : Compare multiple derivatives’ potencies.

- Hill Slope Analysis : Identify cooperative binding effects (slope >1 suggests positive cooperativity) .

Q. How can researchers optimize reaction yields for introducing substituents to the pyridine ring?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd(PPh)), and solvent polarity using a factorial design.

- Microwave-Assisted Synthesis : Test short reaction times (5–30 minutes) at 150°C to improve cyclobutoxy group incorporation.

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.